Tert-butyl3-amino-3-ethynylazetidine-1-carboxylate

Description

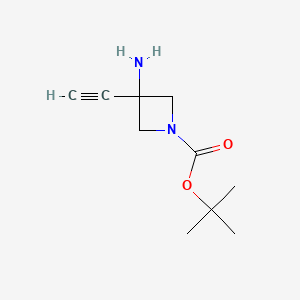

Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate (CAS: 287193-01-5) is a four-membered azetidine ring derivative with a tert-butyl carbamate protecting group at the 1-position and amino and ethynyl substituents at the 3-position. Its molecular formula is C₁₀H₁₅NO₂, with a molar mass of 181.23 g/mol . The ethynyl group confers unique reactivity, enabling applications in click chemistry and pharmaceutical intermediates. The tert-butyl group enhances solubility in organic solvents and stabilizes the molecule during synthetic steps.

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate |

InChI |

InChI=1S/C10H16N2O2/c1-5-10(11)6-12(7-10)8(13)14-9(2,3)4/h1H,6-7,11H2,2-4H3 |

InChI Key |

XOJUDLDWDQGEFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C#C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-ethynylazetidine-1-carboxylate with an amine source under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The azetidine ring can be reduced to form saturated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Various alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

Reduction: Formation of saturated azetidine derivatives.

Substitution: Formation of N-substituted azetidine derivatives.

Scientific Research Applications

Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The ethynyl group may participate in covalent bonding with target proteins, while the amino group can form hydrogen bonds or ionic interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Azetidine Derivatives

| Compound Name | Substituents (Position 3) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate | Amino, Ethynyl | C₁₀H₁₅NO₂ | 181.23 | 287193-01-5 |

| Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate | Amino, Hydroxymethyl | C₉H₁₈N₂O₃ | 202.25 | 1262411-27-7 |

| Tert-butyl 3-amino-2-methylazetidine-1-carboxylate | Amino, Methyl (Position 2) | C₉H₁₈N₂O₂ | 186.25 | 1368087-42-6 |

| Tert-butyl 3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}azetidine-1-carboxylate | Dibenzylamino-nitropyrimidine | C₂₈H₃₅N₇O₄ | 545.63 | Not Provided |

| Tert-butyl 3-(aminomethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate | Aminomethyl, Pyrazole | C₁₃H₂₀N₄O₂ | 276.33 | Not Provided |

Key Observations :

- Ethynyl vs. Hydroxymethyl : The ethynyl group in the target compound enables alkyne-specific reactions (e.g., cycloadditions), while the hydroxymethyl analog (C₉H₁₈N₂O₃) is more polar, enhancing aqueous solubility .

- Bulkier Groups: The dibenzylamino-nitropyrimidine substituent (C₂₈H₃₅N₇O₄) increases molecular weight and complexity, favoring applications in kinase inhibitors or nucleic acid analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate | Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate | Tert-butyl 3-amino-2-methylazetidine-1-carboxylate |

|---|---|---|---|

| Boiling Point (°C) | 228 | Not Reported | Not Reported |

| Density (g/cm³) | 1.05 | Not Reported | Not Reported |

| pKa (Predicted) | -2.81 | ~-1.5 (Hydroxymethyl) | ~-2.0 (Amino) |

| Storage Conditions | 2–8°C | Room Temperature | Under Inert Gas (N₂/Ar) at 2–8°C |

Key Observations :

- The ethynyl derivative’s low pKa (-2.81) indicates high acidity of the terminal alkyne proton, making it reactive in deprotonation-coupled reactions .

- The hydroxymethyl analog’s hydroxyl group may participate in hydrogen bonding, impacting crystallinity and solubility .

- The 2-methyl analog’s storage under inert gas suggests sensitivity to oxidation or moisture, unlike the ethynyl derivative .

Biological Activity

Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate (TBAE) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on TBAE, focusing on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

TBAE has the molecular formula and features an azetidine ring, which is significant for its biological activity. The compound's structure allows for various interactions with biological targets, making it a candidate for drug development.

Synthesis of Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate

The synthesis of TBAE typically involves several steps, including the formation of the azetidine ring and subsequent functionalization. The synthetic route generally includes:

- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Ethynyl Substitution : The introduction of the ethynyl group is crucial for enhancing the compound's reactivity and biological profile.

- Carboxylate Formation : The tert-butyl ester is introduced to improve solubility and stability.

Antiviral Activity

Research indicates that TBAE exhibits antiviral properties, particularly against influenza virus neuraminidase. In vitro studies have shown that TBAE can inhibit viral replication effectively:

- Cytopathogenic Effects : The cytotoxicity of TBAE was assessed using the MTT assay, which quantifies cell viability in the presence of viral infection. The compound demonstrated a significant reduction in cytopathogenic effects at specific concentrations, indicating its potential as an antiviral agent .

Enzyme Inhibition

TBAE has also been studied for its ability to inhibit various enzymes, which is a common mechanism for many therapeutic agents:

- Neuraminidase Inhibition : As mentioned earlier, TBAE acts as a non-carbohydrate inhibitor of neuraminidase, a critical enzyme for viral replication. The effective concentration required to achieve 50% inhibition (EC50) was determined through regression analysis of absorbance values from treated samples .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of TBAE is essential for evaluating its therapeutic potential:

- Stability in Biological Systems : Studies have shown that TBAE exhibits stability in gastrointestinal homogenates, which is crucial for oral bioavailability. It remains largely intact (>50% remaining) after one hour in these conditions .

- Distribution in Animal Models : Pharmacokinetic studies using CES1 knockout mice have provided insights into the distribution and metabolism of TBAE. These models help mimic human metabolism and are valuable for preclinical evaluations .

Case Studies and Research Findings

Several studies have explored the biological activity of TBAE:

- A study published in Journal of Medicinal Chemistry reported on the synthesis of various derivatives of azetidine compounds, including TBAE, highlighting their biological evaluations against different viral strains .

- Research conducted at Bath University focused on the pharmacological profiling of azetidine derivatives, including TBAE, demonstrating their potential as leads in drug discovery programs aimed at treating viral infections .

Q & A

Q. What are the optimized synthetic routes for Tert-butyl3-amino-3-ethynylazetidine-1-carboxylate to maximize yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from azetidine derivatives. Key steps include:

Azetidine Functionalization : Reacting azetidine with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the tert-butoxycarbonyl (Boc) protecting group.

Amino and Ethynyl Group Introduction : Sequential substitution or coupling reactions using reagents like propargyl bromide or copper-catalyzed alkyne-azide cycloaddition (CuAAC).

Optimization focuses on solvent selection (e.g., anhydrous THF or DCM), temperature control (0–25°C), and catalyst loading (e.g., 5–10 mol% CuI). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the azetidine ring, tert-butyl group (δ 1.4 ppm for H), and ethynyl protons (δ 2.5–3.0 ppm).

- IR Spectroscopy : Peaks at ~3300 cm (N-H stretch), ~2100 cm (C≡C stretch), and ~1700 cm (C=O of the Boc group).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 225.147).

X-ray crystallography resolves stereochemical ambiguities if crystalline derivatives are obtained .

Q. How should researchers handle this compound safely in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation of vapors.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes. Consult safety data sheets (SDS) for compound-specific protocols .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways, such as nucleophilic attacks on the ethynyl group or Boc deprotection. Reaction path search algorithms (e.g., GRRM) identify transition states and intermediates. Computational screening of solvents (via COSMO-RS) predicts solvation effects on reaction kinetics. These models guide experimentalists to prioritize high-yield conditions (e.g., polar aprotic solvents for SN2 reactions) .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer :

- Orthogonal Assays : Validate target binding using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish true inhibition from assay artifacts.

- Structural Analysis : Compare X-ray co-crystallography data with docking simulations to confirm binding modes.

- Buffer Optimization : Adjust pH, ionic strength, or co-solvents (e.g., DMSO ≤0.1%) to mimic physiological conditions.

Discrepancies often arise from differential solubility or off-target effects, which can be mitigated by dose-response curves and counter-screening .

Q. How do substituent variations (e.g., ethynyl vs. hydroxymethyl) impact the compound’s bioactivity and stability?

- Methodological Answer :

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) compare hydrolytic stability of ethynyl vs. hydroxymethyl derivatives. LC-MS monitors degradation products.

- Bioactivity Profiling : Replace the ethynyl group with isosteres (e.g., cyano or vinyl) and test against target enzymes (e.g., kinases) to assess IC shifts.

- Steric Effects : Molecular dynamics simulations reveal how bulky substituents (e.g., tert-butyl) influence binding pocket accessibility. Ethynyl groups enhance π-π stacking in aromatic pockets, while hydroxymethyl improves solubility but reduces membrane permeability .

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar byproducts.

- Crystallization : Use ethanol/water mixtures (7:3 v/v) for recrystallization; monitor crystal growth via microscopy.

- Distillation : Short-path distillation under reduced pressure (0.1–1 mmHg) isolates volatile impurities.

Purity is confirmed by TLC (R = 0.4 in 1:1 hexane/EtOAc) and elemental analysis (C, H, N within ±0.3% of theoretical) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.